1-hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one
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Overview
Description
1-hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a xanthene core substituted with hydroxy and phenylethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one typically involves multiple steps. One common method includes the condensation of a xanthene derivative with a phenylethoxy compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one: Known for its unique structure and diverse applications.
Coumarins: Similar in structure but with different functional groups, leading to distinct properties.
Fluorinated Xanthenes: Modified with fluorine atoms, offering different chemical and biological activities.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C21H14O5 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
1-hydroxy-3-phenacyloxyxanthen-9-one |
InChI |
InChI=1S/C21H14O5/c22-16-10-14(25-12-17(23)13-6-2-1-3-7-13)11-19-20(16)21(24)15-8-4-5-9-18(15)26-19/h1-11,22H,12H2 |
InChI Key |
IQWZSZFWAWILPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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